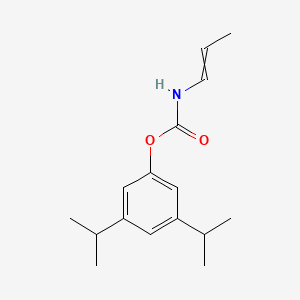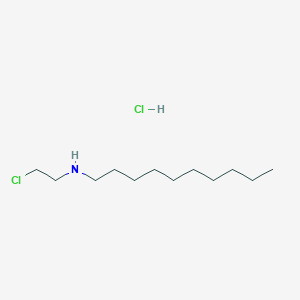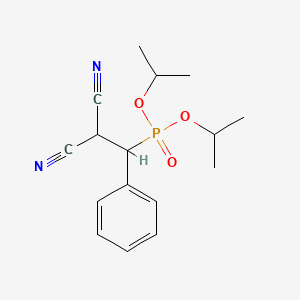
Dipropan-2-yl (2,2-dicyano-1-phenylethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropan-2-yl (2,2-dicyano-1-phenylethyl)phosphonate is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphonate group attached to a phenylethyl moiety with two cyano groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dipropan-2-yl (2,2-dicyano-1-phenylethyl)phosphonate typically involves the reaction of appropriate phosphonate precursors with phenylethyl derivatives under controlled conditions. One common method includes the use of diethyl phosphonate and 2,2-dicyano-1-phenylethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Dipropan-2-yl (2,2-dicyano-1-phenylethyl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Dipropan-2-yl (2,2-dicyano-1-phenylethyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonate compounds.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Dipropan-2-yl (2,2-dicyano-1-phenylethyl)phosphonate exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit or modulate enzyme activity. The cyano groups may also play a role in binding to specific sites on target molecules, enhancing the compound’s specificity and potency .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 2-phenylethyl phosphonate: Similar in structure but with ethyl groups instead of isopropyl groups.
2,2’-(1,3-Phenylene)dipropan-2-ol: Contains a phenylene group instead of a phenylethyl group.
Uniqueness
Dipropan-2-yl (2,2-dicyano-1-phenylethyl)phosphonate is unique due to the presence of both cyano and phosphonate groups, which confer distinct reactivity and binding properties. This combination makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
89901-71-3 |
|---|---|
Molekularformel |
C16H21N2O3P |
Molekulargewicht |
320.32 g/mol |
IUPAC-Name |
2-[di(propan-2-yloxy)phosphoryl-phenylmethyl]propanedinitrile |
InChI |
InChI=1S/C16H21N2O3P/c1-12(2)20-22(19,21-13(3)4)16(15(10-17)11-18)14-8-6-5-7-9-14/h5-9,12-13,15-16H,1-4H3 |
InChI-Schlüssel |
UFLPVISXHFGEFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=O)(C(C1=CC=CC=C1)C(C#N)C#N)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(2-Methyl-1-phenylpropan-2-yl)oxy]phenyl}-L-phenylalanine](/img/structure/B14382855.png)
![3-{[3-(2-Methylpiperidin-1-yl)propyl]amino}-1H-indazol-5-ol](/img/structure/B14382866.png)
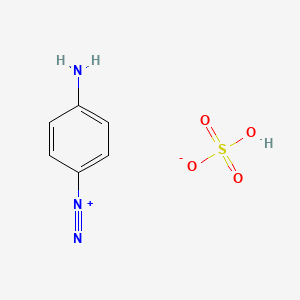

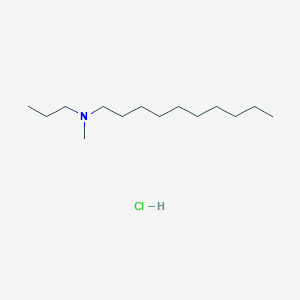
![N-[4-(4-Ethoxy-2-methylphenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14382902.png)
![1-{2-[(Trimethylsilyl)oxy]ethyl}azepane](/img/structure/B14382907.png)
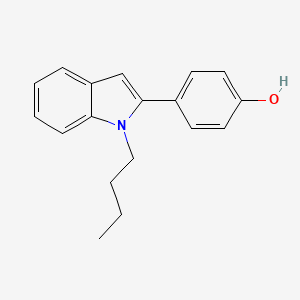
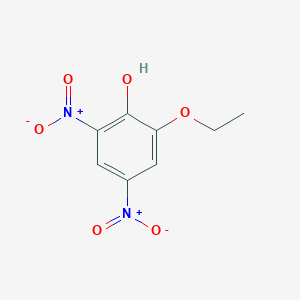
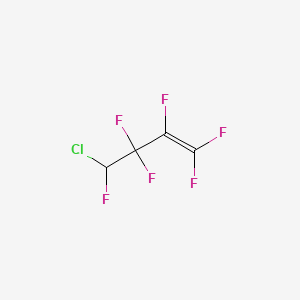

![1-[2-(Ethenyloxy)ethoxy]-4-nitronaphthalene](/img/structure/B14382935.png)
